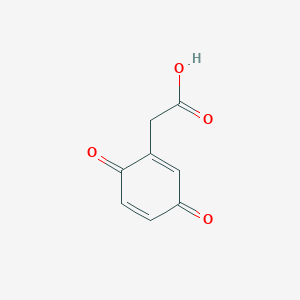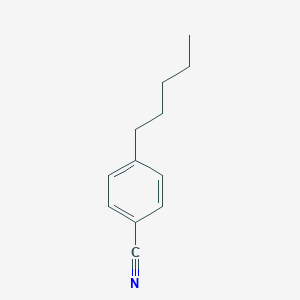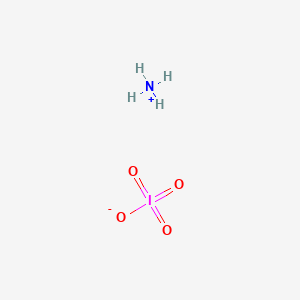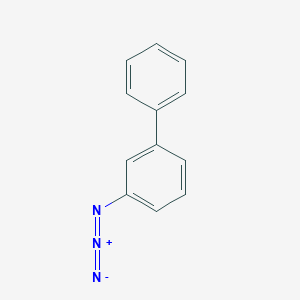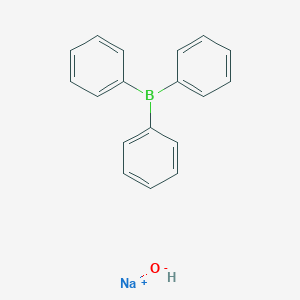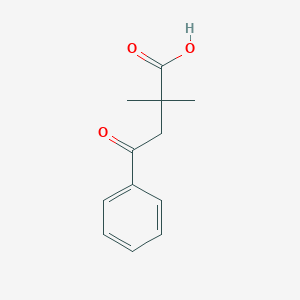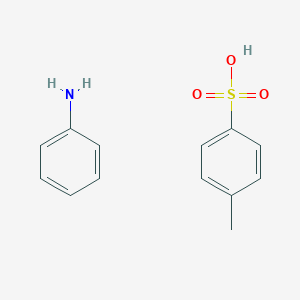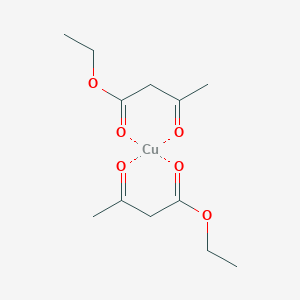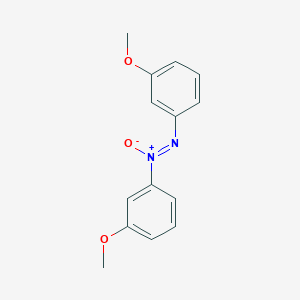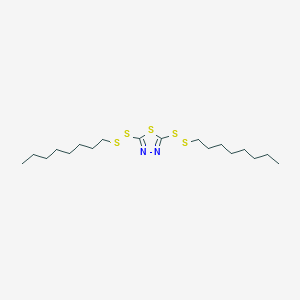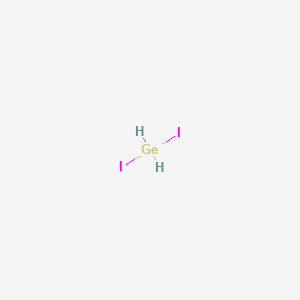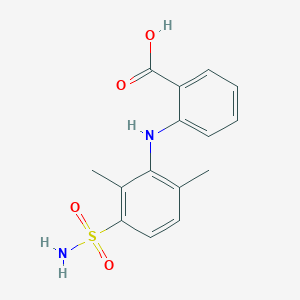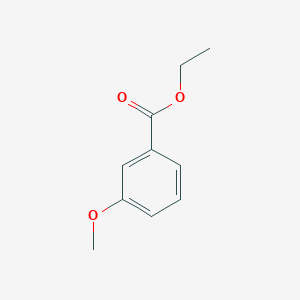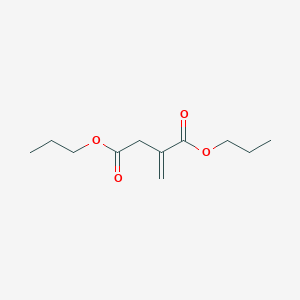
Dipropyl 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl 2-methylidenebutanedioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of butanedioic acid and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Dipropyl 2-methylidenebutanedioate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Dipropyl 2-methylidenebutanedioate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dipropyl 2-methylidenebutanedioate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. Another advantage is its ability to inhibit the growth of cancer cells and reduce oxidative stress. However, one of the limitations of using Dipropyl 2-methylidenebutanedioate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of Dipropyl 2-methylidenebutanedioate. One area of research is the development of new anti-cancer therapies based on this compound. Another area of research is the study of its potential use in reducing oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Additionally, the synthesis of new derivatives of Dipropyl 2-methylidenebutanedioate could lead to the development of new compounds with enhanced anti-cancer properties.
Synthesemethoden
Dipropyl 2-methylidenebutanedioate can be synthesized by reacting diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with propyl bromide to obtain Dipropyl 2-methylidenebutanedioate. This reaction is known as the Michael addition reaction, and it is widely used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Dipropyl 2-methylidenebutanedioate has been extensively studied for its potential applications in various fields. It is commonly used as a reagent in organic synthesis to produce other compounds. It has also been studied for its potential use as an anti-cancer agent. Studies have shown that Dipropyl 2-methylidenebutanedioate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
13401-95-1 |
|---|---|
Produktname |
Dipropyl 2-methylidenebutanedioate |
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
dipropyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
DFQSWFGKYUFIFW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
Kanonische SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
Andere CAS-Nummern |
13401-95-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



